Butylene glycol laurate

Pigment wetting Dispersion rheology Cosmetic formulation

Butylene glycol laurate (2-hydroxybutyl dodecanoate; molecular formula C₁₆H₃₂O₃; MW 272.42 g/mol) is a non-ionic ester-type surfactant formed from butylene glycol (predominantly 1,3-butanediol or 1,2-butanediol) and lauric acid (C12), a medium-chain fatty acid commonly sourced from coconut or palm kernel oil. It is functionally classified as a skin-conditioning agent, emollient, surfactant (cleansing and emulsifying), and wetting agent in personal care and cosmetic formulations.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 180680-00-6
Cat. No. B12751000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylene glycol laurate
CAS180680-00-6
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(CC)O
InChIInChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3
InChIKeyOVFAVSHTEIQRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylene Glycol Laurate (CAS 180680-00-6): Procurement-Relevant Baseline for a Lauric Acid Ester Emollient and Emulsifier


Butylene glycol laurate (2-hydroxybutyl dodecanoate; molecular formula C₁₆H₃₂O₃; MW 272.42 g/mol) is a non-ionic ester-type surfactant formed from butylene glycol (predominantly 1,3-butanediol or 1,2-butanediol) and lauric acid (C12), a medium-chain fatty acid commonly sourced from coconut or palm kernel oil . It is functionally classified as a skin-conditioning agent, emollient, surfactant (cleansing and emulsifying), and wetting agent in personal care and cosmetic formulations [1][2]. Its computed LogP of approximately 4.22 and polar surface area (PSA) of 46.53 Ų reflect a moderately lipophilic character balanced by a free hydroxyl group on the butylene backbone, positioning it within the glycol monoester family alongside propylene glycol laurate and glycerol monolaurate .

Why Generic Substitution of Butylene Glycol Laurate with Other Glycol Laurate Esters Carries Formulation Risk


Butylene glycol laurate occupies a distinct structural niche among lauric acid monoesters: its butylene glycol backbone (a C4 diol with a secondary hydroxyl) confers different wetting, emulsification, and sensory properties compared to propylene glycol laurate (C3 diol) and glycerol monolaurate (C3 triol). The mixture of monoesters and diesters of butylene glycol has been shown to deliver superior pigment wetting power relative to conventional agents such as C12–C15 alkyl benzoate and castor oil [1]. Furthermore, the compound is a solid at ambient temperature and insoluble in water, distinguishing it from liquid glycol esters and imposing specific formulation handling requirements that make direct drop-in substitution with other laurate esters technically unjustified without re-optimization of the formulation [2].

Quantitative Differentiation Evidence for Butylene Glycol Laurate Against Closest Analogs


Pigment Wetting Power: Butylene Glycol Monoester/Diester Mixture Outperforms C12–C15 Alkyl Benzoate and Castor Oil

In a direct experimental comparison, a mixture of monoesters and diesters of butylene glycol (of which butylene glycol laurate is a constituent when the fatty acid source is rich in lauric acid, i.e., ≥40% C12) required a lower quantity of oil to wet 100 g of pigment than C12–C15 alkyl benzoate and castor oil, while simultaneously yielding a lower-viscosity, more fluid pigment dispersion that is easier to handle during manufacturing [1]. Higher wetting power equates to a smaller mass of wetting agent needed per unit pigment and a dry, non-greasy sensory finish [1].

Pigment wetting Dispersion rheology Cosmetic formulation

Butylene Glycol Cocoate (Laurate-Rich) Enables Statistically Superior In Vivo SPF Versus C12–C15 Alkyl Benzoate in Sunscreen Formulations

In an oil-in-water emulsion containing mineral UV filters (titanium dioxide, zinc oxide), replacing C12–C15 alkyl benzoate with butylene glycol cocoate (BGC, a butylene glycol monoester/diester mixture rich in laurate esters) resulted in a statistically significant increase (p<0.05) in the in vivo Solar Protection Factor (SPF), measured according to COLIPA recommendations on 5 volunteers [1]. Formula A (BGC) also demonstrated significantly easier spreading on the skin than Formula B (C12–C15 alkyl benzoate) [1].

SPF boosting Sunscreen formulation Pigment dispersion

Butylene Glycol Laurate (LogP ~4.22) Offers a Distinct Lipophilicity Profile Versus Propylene Glycol Laurate (LogP ~3.8) and Glycerol Monolaurate (LogP ~2.8–4.0)

The computed octanol-water partition coefficient (LogP) for butylene glycol laurate (2-hydroxybutyl dodecanoate) is reported as 4.22 . This value is notably higher than that of propylene glycol monolaurate (LogP ~3.83 or ~5.2 depending on method; consensus around 3.8) and glycerol monolaurate (LogP ~2.8–4.0) [1], indicating that butylene glycol laurate is more lipophilic than its closest C3-diol and C3-triol analogs. The higher LogP, combined with a polar surface area of 46.53 Ų , suggests a distinct skin penetration and deposition profile that may favor retention in the stratum corneum over rapid transdermal flux, a property relevant for long-lasting emolliency in leave-on products.

Lipophilicity LogP Skin penetration prediction

Butylene Glycol Laurate Is Documented in the Chinese Cosmetic Ingredient Inventory with a Defined Historical Maximum Usage Level of 1.4% for Rinse-Off Products

According to the 2023 CIR Final Report and the Chinese Inventory of Existing Cosmetic Ingredients (IECIC 2021), butylene glycol laurate (INCI: BUTYLENE GLYCOL LAURATE, CAS 32074-61-6/180680-00-6) has a documented historical maximum usage level of 1.4% in rinse-off cosmetic products in China [1]. No risk substances are identified, and it is not listed as a prohibited substance under the Chinese Safety and Technical Standards for Cosmetics (2015) [1]. This provides a concrete, regulatorily recognized concentration benchmark. In contrast, commonly substituted glycol laurate esters such as propylene glycol laurate may lack equivalently detailed, publicly available CIR safety assessment documentation with quantified historical usage levels specific to the Chinese market, creating a compliance documentation gap for brands targeting the Asia-Pacific regulatory space.

Regulatory compliance Safety assessment Usage concentration

Procurement-Targeted Application Scenarios Where Butylene Glycol Laurate Offers Demonstrable Advantage


High-Performance Pigment Dispersion for Color Cosmetics and Mineral Sunscreens

The superior wetting power of butylene glycol laurate-rich monoester/diester mixtures, demonstrated against C12–C15 alkyl benzoate and castor oil [1], makes this ingredient the preferred choice for dispersing inorganic pigments (TiO₂, ZnO, iron oxides) in foundation creams, mascaras, lipsticks, and mineral sunscreen formulations. Lower wetting agent quantities reduce formulation cost and viscosity, enabling easier manufacturing and a non-greasy sensory finish—a critical acceptance driver in Asian beauty markets.

SPF-Boosting Emollient Systems Without Increasing UV Filter Load

The statistically significant SPF enhancement (p<0.05) observed when BGC replaces C12–C15 alkyl benzoate in mineral sunscreen emulsions [1] positions butylene glycol laurate as a strategic procurement candidate for brands seeking higher labeled SPF values without raising the concentration of expensive or potentially irritating UV filters. This finding is directly applicable to 'clean beauty' and sensitive-skin sunscreen lines where minimalist filter panels are a marketing requirement.

Asia-Pacific Regulatory-First Cosmetic Formulations

With a CIR 2023 safety assessment in hand and a documented Chinese rinse-off usage ceiling of 1.4% [2], butylene glycol laurate offers a compliance-ready profile for brands entering or expanding in the Chinese and broader APAC personal care market. Procurement teams can reference this quantified boundary during formulation development, reducing the iterative safety substantiation work required when deploying less thoroughly documented glycol laurate alternatives.

Long-Wear Emollient Systems Requiring Controlled Lipophilicity

The LogP of ~4.2 for butylene glycol laurate, exceeding that of propylene glycol monolaurate (~3.8) , supports its use in leave-on emollient systems where prolonged skin surface residence and water resistance are desired—such as long-wear foundations, water-resistant sunscreens, and overnight treatment balms. The higher lipophilicity suggests enhanced stratum corneum partitioning, a property that formulators can leverage to differentiate product performance in competitive categories.

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